N-(2-Methoxyethyl)-3-(4-methylphenyl)-2-propenamide
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Overview
Description
N-(2-Methoxyethyl)-3-(4-methylphenyl)-2-propenamide is an organic compound with a complex structure that includes a methoxyethyl group, a methylphenyl group, and a propenamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxyethyl)-3-(4-methylphenyl)-2-propenamide typically involves the reaction of 4-methylbenzaldehyde with 2-methoxyethylamine under specific conditions. The reaction proceeds through a series of steps including condensation and amide formation. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxyethyl)-3-(4-methylphenyl)-2-propenamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically require specific solvents and temperature conditions to proceed efficiently .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxides, amines, and substituted amides. These products can have different physical and chemical properties, making them useful for various applications .
Scientific Research Applications
N-(2-Methoxyethyl)-3-(4-methylphenyl)-2-propenamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2-Methoxyethyl)-3-(4-methylphenyl)-2-propenamide exerts its effects involves interactions with specific molecular targets and pathways. The methoxyethyl group and the propenamide backbone play crucial roles in its binding affinity and reactivity. These interactions can modulate various biological processes, making the compound a subject of interest in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-Methoxyethyl)-3-(4-methylphenyl)-2-propenamide include:
- N-(2-Methoxyethyl)-2-(4-methylphenyl)acetamide
- N-(2-Methoxyethyl)-2-(4-methylphenyl)propanamide
- N-(2-Methoxyethyl)-2-(4-methylphenyl)butanamide
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(E)-N-(2-methoxyethyl)-3-(4-methylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-11-3-5-12(6-4-11)7-8-13(15)14-9-10-16-2/h3-8H,9-10H2,1-2H3,(H,14,15)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOFGVZVZXKXBK-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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